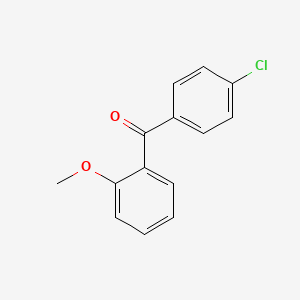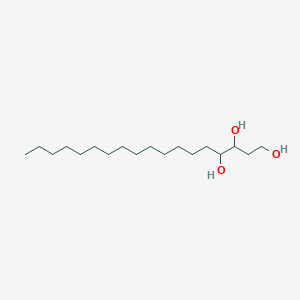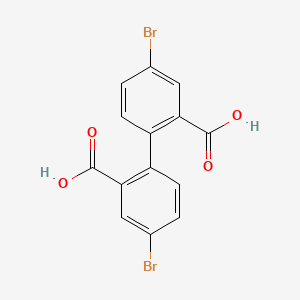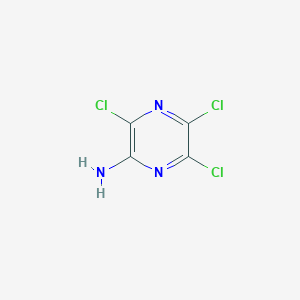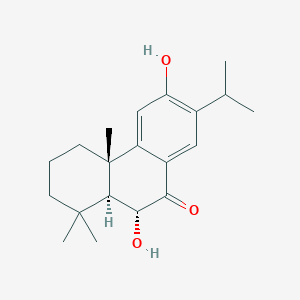
6-Hydroxysugiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxysugiol is a natural product found in Cryptomeria japonica, Salvia yunnanensis, and other organisms with data available.
Applications De Recherche Scientifique
Parkinson's Disease Research
6-Hydroxydopamine (6-OHDA) is a neurotoxin used to create experimental models for Parkinson's disease research. This compound aids in understanding the mechanisms of neurodegeneration, particularly in Parkinson's disease. Studies have shown that 6-OHDA neurotoxicity is initiated through extracellular auto-oxidation, causing oxidative stress and subsequent neuronal cell death. This research is vital in developing therapeutic strategies for Parkinson's disease (Hanrott et al., 2006).
Neurotoxin-Based Models of Parkinson’s Disease
The use of 6-OHDA in animal experimentation significantly impacts our understanding of Parkinson's disease. This neurotoxin is instrumental in creating models that mimic the degeneration of dopaminergic neurons, a key aspect of Parkinson's disease. Such models are crucial in pharmacological treatments and in studying alterations of the basal ganglia in this disease (Bové & Perier, 2012).
Axonal Transport in Dopaminergic Axons
Research using 6-OHDA has shown that it causes axonal degeneration, which often precedes the death of dopaminergic neurons. This has led to insights into the processes involved in axonal degeneration, emphasizing the role of oxidative stress and transport dysfunction in Parkinson's disease pathogenesis (Lu et al., 2014).
Neuroprotective Effects of Compounds Against 6-OHDA Induced Toxicity
Studies have explored the neuroprotective effects of various compounds against the cytotoxicity induced by 6-OHDA. This research is significant for identifying potential therapeutic agents for neurodegenerative disorders like Parkinson's disease. It focuses on how these compounds can mitigate the oxidative stress and apoptotic pathways activated by 6-OHDA (Barangi et al., 2022).
Propriétés
Nom du produit |
6-Hydroxysugiol |
|---|---|
Formule moléculaire |
C20H28O3 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
(4aS,10R,10aS)-6,10-dihydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one |
InChI |
InChI=1S/C20H28O3/c1-11(2)12-9-13-14(10-15(12)21)20(5)8-6-7-19(3,4)18(20)17(23)16(13)22/h9-11,17-18,21,23H,6-8H2,1-5H3/t17-,18-,20+/m0/s1 |
Clé InChI |
VQGOEQIXFUUUQP-CMKODMSKSA-N |
SMILES isomérique |
CC(C)C1=C(C=C2C(=C1)C(=O)[C@@H]([C@@H]3[C@@]2(CCCC3(C)C)C)O)O |
SMILES |
CC(C)C1=C(C=C2C(=C1)C(=O)C(C3C2(CCCC3(C)C)C)O)O |
SMILES canonique |
CC(C)C1=C(C=C2C(=C1)C(=O)C(C3C2(CCCC3(C)C)C)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



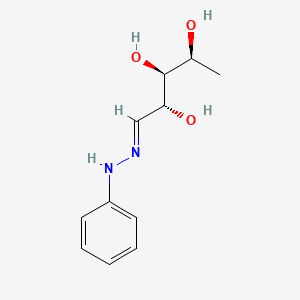
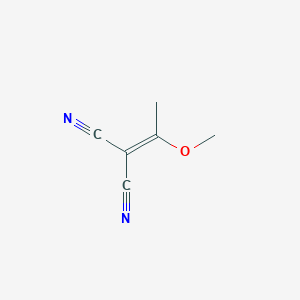
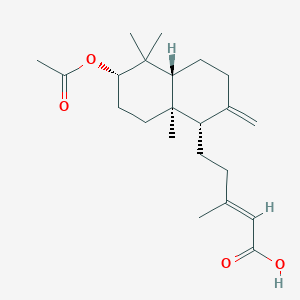

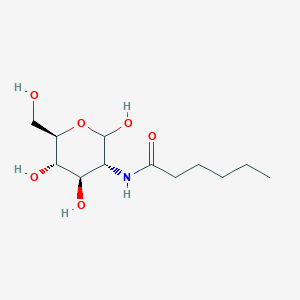
![1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride](/img/structure/B1631607.png)


